Cas no 1365272-39-4 (4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline)

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a brominated nitroaniline derivative featuring a cyclohexylamino substituent and an ethoxy group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its distinct substitution pattern enhances reactivity in electrophilic aromatic substitution and nucleophilic displacement reactions, making it valuable for constructing complex molecular frameworks. The cyclohexyl group contributes to improved lipophilicity, while the ethoxy and nitro functionalities offer sites for further functionalization. The bromine atom provides a handle for cross-coupling reactions, broadening its utility in fine chemical synthesis. This compound is characterized by high purity and stability under standard storage conditions.
4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline structure
1365272-39-4 structure
Product Name:4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
CAS No:1365272-39-4
MF:C14H19BrN2O3
MW:343.216263055801
MDL:MFCD21609504
CID:1038928
PubChem ID:70699780
Update Time:2025-05-22

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
    • Benzenamine, 4-bromo-N-cyclohexyl-5-ethoxy-2-nitro-
    • MFCD21609504
    • SB82842
    • BS-20753
    • DTXSID20742894
    • 1365272-39-4
    • MDL: MFCD21609504
    • Inchi: 1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3
    • InChI Key: IOPHYMPBKOVGFY-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1OCC)NC1CCCCC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 342.05800
  • Monoisotopic Mass: 342.05791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • PSA: 67.08000
  • LogP: 5.09680

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline Pricemore >>

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Additional information on 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline: A Comprehensive Overview

4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline, with the CAS number 1365272-39-4, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes a bromine atom at the 4-position, a cyclohexyl group attached to the nitrogen atom, an ethoxy group at the 5-position, and a nitro group at the 2-position of an aniline backbone. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. The starting material is typically an aniline derivative, which undergoes nitration to introduce the nitro group at the 2-position. Subsequent bromination at the 4-position and alkoxylation at the 5-position are achieved through electrophilic aromatic substitution reactions. The introduction of the cyclohexyl group at the nitrogen atom is accomplished via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. These reactions are optimized to ensure high yields and purity, making this compound accessible for further studies and applications.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline with unprecedented accuracy. Using density functional theory (DFT) calculations, scientists have determined that the nitro group significantly activates the aromatic ring for further substitution reactions. The bromine atom, being an electron-withdrawing group, enhances the electrophilicity of the ring, while the ethoxy group provides steric hindrance and modulates reactivity. These insights have been instrumental in designing novel synthetic routes and optimizing reaction conditions for this compound.

In terms of applications, 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for drug development due to its ability to modulate key biological pathways. For instance, studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in inflammatory processes. Additionally, its structural versatility makes it a valuable building block for constructing more complex molecules with enhanced bioactivity.

In materials science, 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline has been explored as a precursor for advanced materials such as conductive polymers and sensors. Its ability to undergo polymerization under controlled conditions has led to the development of materials with tailored electronic properties. Recent research has focused on incorporating this compound into organic electronics, where it has shown potential for use in flexible displays and energy storage devices.

The environmental impact of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary results indicate that this compound exhibits moderate biodegradability in aerobic environments, with specific microbial strains showing potential for efficient degradation. However, further studies are required to fully understand its environmental fate and develop strategies for safe disposal.

In conclusion, 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is a multifaceted compound with a wide range of applications across diverse fields. Its unique structure and reactivity make it an invaluable tool for researchers seeking to push the boundaries of organic chemistry and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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